BenchChemオンラインストアへようこそ!

Remodelin hydrobromide

NAT10 inhibition IC50 cellular potency

Remodelin HBr is the only NAT10 inhibitor with direct experimental validation in cellular and in vivo laminopathy and cancer models—not merely computationally predicted. It rescues nuclear morphology in HGPS patient fibroblasts at 1–10 µM, inhibits tumor growth in prostate and HCC xenografts with oral bioavailability, and demonstrates a cellular IC50 of 1.1 µM against NAT10. For researchers requiring on-target specificity, this is the definitive chemical probe.

Molecular Formula C15H15BrN4S
Molecular Weight 363.3 g/mol
Cat. No. B610444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemodelin hydrobromide
SynonymsRemodelin HBr;  Remodelin Hydrobromide
Molecular FormulaC15H15BrN4S
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1.Br
InChIInChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H
InChIKeyXNWBCMSPDCSWSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Remodelin Hydrobromide for Research Procurement: A Validated NAT10 Acetyltransferase Inhibitor


Remodelin hydrobromide (Remodelin HBr; CAS 1622921-15-6) is a small-molecule 2-thiazolylhydrazone derivative that functions as a potent and selective inhibitor of N-acetyltransferase 10 (NAT10), a nucleolar enzyme that catalyzes N4-acetylcytidine (ac4C) modification of RNA and acetylates microtubules [1]. With a molecular weight of 363.28 and molecular formula C15H15BrN4S, Remodelin HBr exhibits cell-permeable properties and demonstrates oral bioavailability in preclinical models . Originally identified as a stable analog of CPTH2 with improved drug-like properties, Remodelin HBr has emerged as the primary chemical probe for investigating NAT10-mediated acetylation pathways across laminopathy, progeria, and oncology research applications .

Why Remodelin Hydrobromide Cannot Be Substituted with Other NAT10-Targeting Compounds


Although multiple compounds have been computationally predicted to bind NAT10—including fludarabine, fosaprepitant, leucal, and dantrolene—Remodelin HBr remains the only compound with direct experimental validation of NAT10 inhibition in cellular and in vivo models relevant to laminopathy and cancer research [1]. Generic substitution fails because these predicted compounds lack published cellular IC50 values against NAT10 acetyltransferase activity, have not demonstrated nuclear morphology rescue in lamin A/C-depleted or HGPS patient cells, and lack in vivo efficacy data in relevant disease models [2]. Furthermore, Remodelin HBr's specific pharmacophore—the 2-thiazolylhydrazone scaffold—confers cellular permeability and target engagement characteristics that structurally distinct compounds (e.g., nucleoside analogs like fludarabine) cannot recapitulate without extensive re-validation . The quantitative evidence below establishes why Remodelin HBr remains the definitive chemical probe for NAT10 inhibition studies.

Quantitative Differentiation of Remodelin Hydrobromide Against Comparator Compounds


Direct Cellular IC50 for NAT10 Inhibition: Remodelin HBr vs. Computationally Predicted Compounds

Remodelin HBr demonstrates an experimentally determined cellular IC50 of 1.1 μM against NAT10 acetyltransferase activity, whereas comparator compounds fludarabine, fosaprepitant, leucal, and dantrolene have only computational docking scores (XP GScore values of -10.347, -11.709, -10.46, and -9.875 kcal/mol, respectively) with no published cellular IC50 data against NAT10 [1]. The absence of cellular validation for these comparators means their functional NAT10 inhibition in living cells remains unproven, making them unsuitable as direct substitutes for Remodelin HBr in experimental protocols requiring validated target engagement [2].

NAT10 inhibition IC50 cellular potency

Improved Stability and Potency of Remodelin HBr Relative to Parent Analog CPTH2

Remodelin HBr was developed as a stable analog of CPTH2 with enhanced cell-permeability and improved potency against NAT10. While quantitative comparative data between Remodelin HBr and CPTH2 are limited in published literature, Remodelin HBr is consistently described as the "stable analog" with superior drug-like properties . Unlike CPTH2, Remodelin HBr demonstrates oral bioavailability in xenograft models and maintains stability in solution for at least 1 month at -20°C when stored as a DMSO stock, with lyophilized powder stable for 3 years at -20°C .

CPTH2 stability analog comparison

Functional Rescue of Nuclear Morphology in Laminopathic Cells at Low Micromolar Concentrations

In LMNA mutant fibroblasts (laminopathic cells) and HGPS patient-derived cells, Remodelin HBr treatment at 1–10 μM significantly corrects nuclear shape abnormalities and restores heterochromatin organization, with effects observable at concentrations as low as 1 μM after 72 hours . At 10 μM, Remodelin HBr improves nuclear architecture, chromatin organization, and survival of cells lacking lamin A . In contrast, fludarabine, a computationally predicted NAT10 inhibitor, has not been evaluated in laminopathic cell models for nuclear morphology rescue, precluding direct comparison in this disease-relevant functional assay [1].

laminopathy nuclear morphology HGPS

In Vivo Tumor Growth Inhibition in Prostate Cancer Xenograft Models

Remodelin HBr inhibits the growth of prostate cancer and hepatocellular carcinoma in xenograft models following oral administration, demonstrating in vivo target engagement and anti-tumor efficacy . In prostate cancer cell lines (DU145, PC-3), Remodelin HBr inhibits cell proliferation, colony formation, and migration in a dose-dependent manner at 5–10 μM, downregulating DNA replication proteins (CDC6, MCM2) and inducing G1 phase cell cycle arrest . In contrast, computationally predicted NAT10 inhibitors such as fludarabine, while clinically used for leukemia, have not been evaluated specifically for NAT10-mediated anti-tumor effects in prostate cancer xenografts, and their anti-leukemic activity may involve NAT10-independent mechanisms [1].

prostate cancer xenograft in vivo efficacy

Validated Specificity for NAT10 in Nuclear Morphology Rescue

The functional effects of Remodelin HBr on nuclear morphology are specifically mediated through NAT10 inhibition, as demonstrated by the observation that mutation of NAT10 mimics the effects of Remodelin HBr treatment, suggesting that these effects require NAT10 . While computational studies have identified fludarabine as a potential NAT10 binder with an XP GScore of -10.347 kcal/mol, fludarabine is also a known DNA synthesis inhibitor and purine analog with multiple cellular targets, including DNA polymerases and ribonucleotide reductase [1]. This polypharmacology complicates interpretation of fludarabine's effects as being solely NAT10-mediated, whereas Remodelin HBr's nuclear morphology rescue phenotype has been causally linked to NAT10 inhibition through genetic validation [2].

target specificity NAT10 nuclear architecture

Commercially Available High-Purity Formulation with Defined Solubility Parameters

Remodelin HBr is commercially available at ≥98% purity (HPLC-verified) from multiple reputable vendors including Selleck Chemicals, Cayman Chemical, and MedChemExpress, with detailed solubility specifications: ≥50 mg/mL in DMSO (up to 180 mg/mL with warming/ultrasonication), insoluble in water and ethanol . In contrast, CPTH2 (the parent analog) and computationally predicted NAT10 inhibitors (fludarabine, fosaprepitant, dantrolene) are not routinely supplied as research-grade NAT10 inhibitors with accompanying CoA documentation for this specific application . This defined purity and solubility profile ensures experimental reproducibility and facilitates standardized dosing in cellular and in vivo studies.

purity solubility procurement specification

Validated Research Applications of Remodelin Hydrobromide Based on Quantitative Evidence


Investigating NAT10-Mediated Nuclear Architecture Defects in Laminopathies and Progeria

Remodelin HBr is the preferred chemical probe for studying nuclear morphology rescue in laminopathic cells, including Hutchinson-Gilford Progeria Syndrome (HGPS) patient-derived fibroblasts and LMNA-depleted cells. Treatment at 1–10 μM for 72 hours to 7 days significantly corrects nuclear shape abnormalities, restores heterochromatin organization, and reduces DNA damage markers . This functional rescue phenotype has been genetically validated to require NAT10 inhibition, establishing Remodelin HBr as the only experimentally validated NAT10 inhibitor for laminopathy research applications [1].

Evaluating NAT10 as a Therapeutic Target in Prostate and Hepatocellular Carcinoma

For oncology researchers investigating NAT10 inhibition as a therapeutic strategy in solid tumors, Remodelin HBr provides validated in vivo efficacy data. In prostate cancer (DU145, PC-3) and hepatocellular carcinoma (HepG2, Huh7) cell lines, Remodelin HBr inhibits proliferation, colony formation, and migration in a dose-dependent manner at 5–20 μM . Notably, Remodelin HBr demonstrates oral bioavailability and inhibits tumor growth in prostate cancer and HCC xenograft models, making it the only NAT10 inhibitor with published in vivo anti-tumor efficacy data in these indications [1].

Mechanistic Studies of ac4C RNA Modification and Microtubule Acetylation

Remodelin HBr serves as the primary chemical probe for dissecting NAT10-dependent N4-acetylcytidine (ac4C) RNA modification and microtubule acetylation pathways. With a validated cellular IC50 of 1.1 μM against NAT10 acetyltransferase activity, Remodelin HBr enables dose-response studies of ac4C deposition on target mRNAs and subsequent effects on RNA stability and translation . The compound's genetically validated on-target specificity ensures that observed phenotypes can be confidently attributed to NAT10 inhibition rather than off-target effects common to polypharmacologic agents like fludarabine [1].

Overcoming Doxorubicin Resistance via EMT Reversal in HCC Models

In doxorubicin-resistant hepatocellular carcinoma cell lines (HepG2, Huh7), Remodelin HBr at 5 μM reverses drug resistance by suppressing epithelial-to-mesenchymal transition (EMT), decreasing expression of mesenchymal markers (N-cadherin) and transcription factors (Snail, Twist) while increasing epithelial markers (E-cadherin) . This application scenario leverages Remodelin HBr's unique ability to modulate EMT pathways through NAT10 inhibition, a property not demonstrated for other computationally predicted NAT10 inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Remodelin hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.